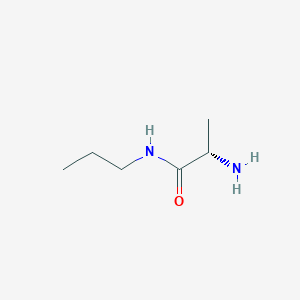
3-(3,4-Dichlorobenzyl)azetidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4-Dichlorobenzyl)azetidin-3-ol is an organic compound with the molecular formula C10H11Cl2NO. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dichlorobenzyl)azetidin-3-ol typically involves the reaction of 3,4-dichlorobenzyl chloride with azetidin-3-ol. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction . The reaction conditions usually involve refluxing the reactants in an appropriate solvent like ethanol or acetonitrile for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to enhance efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions
3-(3,4-Dichlorobenzyl)azetidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of azides or nitriles.
Applications De Recherche Scientifique
3-(3,4-Dichlorobenzyl)azetidin-3-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(3,4-Dichlorobenzyl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(3,4-Dichlorophenyl)azetidin-3-ol
- 3-(3,4-Dichlorobenzyl)oxetane
- 3-(3,4-Dichlorobenzyl)pyrrolidine
Uniqueness
3-(3,4-Dichlorobenzyl)azetidin-3-ol is unique due to its specific structural features, such as the presence of the azetidine ring and the dichlorobenzyl group. These features confer distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C10H11Cl2NO |
|---|---|
Poids moléculaire |
232.10 g/mol |
Nom IUPAC |
3-[(3,4-dichlorophenyl)methyl]azetidin-3-ol |
InChI |
InChI=1S/C10H11Cl2NO/c11-8-2-1-7(3-9(8)12)4-10(14)5-13-6-10/h1-3,13-14H,4-6H2 |
Clé InChI |
OGFCMPWEXDJVOG-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1)(CC2=CC(=C(C=C2)Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(Methylsulfonyl)-N-[(phenylmethoxy)carbonyl]-L-alanine](/img/structure/B13564082.png)



![1-[(1E)-1-Hexenyl]cyclohexanol](/img/structure/B13564115.png)







